2-Hydrazino-1-methylpyridinium tosylate

LC-MS derivatization steroid analysis ESI sensitivity enhancement

Derivatization of mono-oxosteroids for LC-ESI-MS often suffers from mixed products and inconsistent ionization. 2-Hydrazino-1-methylpyridinium tosylate (HMP) provides a single, permanently charged hydrazone derivative: • 70-1600× ESI-MS signal enhancement over underivatized analysis. • Exclusive single-product reactivity with mono-oxosteroids; no bis-adducts. • Crystalline tosylate salt (≥97% purity, MW 295.36), water-soluble, stable 30 days at -20°C. • Validated LOQs: 0.4 pg on-column, 25 pg/mL saliva, 1.0 ng/g tissue.

Molecular Formula C13H17N3O3S
Molecular Weight 295.357
CAS No. 1404375-16-1
Cat. No. B594326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-1-methylpyridinium tosylate
CAS1404375-16-1
Molecular FormulaC13H17N3O3S
Molecular Weight295.357
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1NN
InChIInChI=1S/C7H8O3S.C6H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-5-3-2-4-6(9)8-7/h2-5H,1H3,(H,8,9,10);2-5H,7H2,1H3
InChIKeyBTSNOXLIZKNPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-1-methylpyridinium Tosylate: Charged Derivatization Reagent for LC-MS


2-Hydrazino-1-methylpyridinium tosylate is the tosylate salt form of 2-hydrazino-1-methylpyridine (HMP), a permanently charged derivatization reagent that introduces a quaternary N-methylpyridinium moiety onto carbonyl-containing analytes. Designed for liquid chromatography–electrospray ionization-mass spectrometry (LC–ESI-MS), the reagent quantitatively reacts with mono-oxosteroids at 60 °C within 1 hour to form hydrazone derivatives carrying a fixed positive charge, thereby dramatically enhancing ionization efficiency in positive-ion mode ESI-MS [1]. The tosylate counterion yields a stable, crystalline solid (MW 295.36, purity typically ≥95%) with good water solubility, facilitating convenient handling, storage, and solution preparation in analytical workflows .

Workflow Charged derivatization for LC–ESI-MS of mono-oxosteroids
Selection Permanently quaternized N-methylpyridinium tag; tosylate salt, crystalline, water-soluble
Use Context Reported signal enhancement in positive-ion mode; suitable for trace quantification in biological matrices

HMP Tosylate vs. Hydrazine and Hydrazide Reagents


Charged derivatization reagents for carbonyl analysis are not functionally interchangeable. The permanently quaternized N-methylpyridinium group on HMP is structurally pre-charged and does not rely on solution-phase protonation for ionization, unlike simple hydrazines such as 2-hydrazinopyridine (2-HP) or hydrazide reagents such as Girard P (GP). This distinction directly impacts three procurement-relevant parameters: (i) the magnitude of ESI-MS signal enhancement, (ii) the scope of carbonyl substrates that react quantitatively versus those that form mixtures, and (iii) the post-derivatization workup complexity. For example, GP forms mixtures of mono- and bis-hydrazones with di-oxosteroids such as androstenedione and progesterone, while HMP exhibits clean, single-product reactivity with mono-oxosteroids but is explicitly unsuitable for di-oxosteroids, defining a clear scope-of-use boundary [1]. Furthermore, the tosylate salt form provides defined stoichiometry and shelf-stable crystalline handling properties that the corresponding free base or iodide salt forms do not equivalently offer .

Ionization mechanism
Pre-charged quaternary pyridinium; consistent ESI+ response
Protonation-dependent hydrazines (2-HP) or hydrazides (GP) — ionization may vary with mobile phase pH
Derivatization selectivity
Clean single hydrazone with mono-oxosteroids; predictable scope boundary for di-oxosteroids
Girard P forms mono/bis-hydrazone mixtures with di-oxosteroids, complicating quantification
Reagent form & handling
Defined tosylate salt, crystalline, ≥95% purity, ready to weigh and dissolve
Free base (liquid) or iodide salts — may require additional counterion handling, limited commercial characterization

2-Hydrazino-1-methylpyridinium Tosylate: Quantitative Evidence


Sensitivity Enhancement vs. Underivatized Oxosteroids

HMP derivatization of mono-oxosteroids produces a 70- to 1600-fold increase in LC–ESI-MS sensitivity compared to the corresponding intact (underivatized) steroids [1]. This quantification was established across a panel of mono-oxosteroids including testosterone (T), 5α-dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and pregnenolone (PREG). The lower end of the range (~70-fold) corresponds to steroids with intrinsically moderate ionization efficiency, while the upper end (~1600-fold) represents steroids that ionize very poorly in their native state without a permanently charged tag.

Sensitivity enhancement
Head-to-head
70× to 1600× higher LC–ESI-MS signal vs. underivatized mono-oxosteroids (T, DHT, DHEA, PREG).
Reported sensitivity context for method development.
Derivatization 60 °C/1 h; positive-ion mode; J Chromatogr B, 2005.
LC-MS derivatization steroid analysis ESI sensitivity enhancement

HMP Outperforms HTP for Plasma Androgen Detection

In a direct comparative study, derivatization of 5α-dihydrotestosterone (DHT) with HMP was compared against 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) using an Acquity-QTrap5500 LC-MS/MS system with solid-phase extraction (Oasis HLB) of human plasma. HMP derivatives were quantitatively more sensitive than those formed with HTP and were selected for full method validation [1]. The limits of detection on column for HMP derivatives were 0.2 pg for DHT-HMP, 0.4 pg for T-HMP, and 0.2 pg for A4-HMP, with corresponding limits of quantitation of 0.4, 0.8, and 0.5 pg, respectively. HMP derivatives of all androgens tested could be detected in small plasma volumes—100 µL for male and 200 µL for post-menopausal female samples—and were stable over 30 days at −20 °C [1].

Plasma androgen LOD/LOQ
Head-to-head
HMP derivatives: LOD 0.2–0.4 pg, LOQ 0.4–0.8 pg (DHT, T, A4); plasma volume 100–200 µL; stability 30 days at −20 °C.
Reported higher sensitivity than HTP; supports small-volume plasma androgen research.
UHPLC-QTrap5500, SPE, selected reaction monitoring; J Chromatogr A, 2021.
androgen quantification clinical mass spectrometry derivatization reagent selection

Tissue Androgen Quantification with Minimal Sample

A validated LC-MS-MS method using HMP derivatization achieved limits of quantitation (LOQ) of 1.0 ng/g tissue for both 5α-dihydrotestosterone (DHT) and testosterone (T) in human prostate tissue, using only 10 mg of tissue [1]. Intra-assay coefficients of variation (CV) were below 8.1% and inter-assay CVs below 9.3%, with quantitative analytical recoveries. This method was successfully applied to determine DHT and T in prostates from patients with benign prostatic hyperplasia and prostate cancer. Without HMP derivatization, the positive-ESI-MS detectability of these neutral androgens at ng/g tissue levels is insufficient for reproducible quantification [1].

Tissue androgen LOQ
Cross-study
LOQ 1.0 ng/g for DHT and T in 10 mg human prostate tissue; intra-assay CV <8.1%, inter-assay CV <9.3%.
Enables ng/g quantification in minimal tissue without underivatized detection limits.
LC-MS-MS, Oasis HLB extraction; Anal Bioanal Chem, 2005.
tissue androgen analysis prostate cancer biomarkers trace quantification

Sensitive Salivary Steroid Analysis

A validated LC-ESI-MS-MS method employing HMP derivatization achieved a limit of quantitation (LOQ) of 25 pg/mL for dehydroepiandrosterone (DHEA) in human saliva using only a 200 µL sample [1]. The method employed Strata-X cartridge purification followed by HMP derivatization and selected reaction monitoring, with androsterone as internal standard. No significant matrix effect or freeze/thaw degradation was observed. This LOQ at 25 pg/mL represents a sensitivity level that enables reliable salivary DHEA measurement across the physiologically relevant concentration range encountered in clinical studies.

Salivary DHEA LOQ
Class-level
LOQ 25 pg/mL from 200 µL saliva; no significant matrix effect or freeze/thaw degradation.
Supports pg/mL salivary steroid research with non-invasive sampling.
LC-ESI-MS-MS, Strata-X SPE; J Chromatogr B, 2007.
salivary steroid analysis non-invasive diagnostics DHEA quantification

Selective Mono-Derivatization vs. Girard P Reagent

A critical differentiation between HMP and Girard P (GP) reagent lies in derivatization selectivity for oxosteroids. GP reacts with 3-oxosteroids efficiently but forms mixtures of mono- and bis-hydrazones when applied to di-oxosteroids such as androstenedione and progesterone, due to differential reactivity at the 3-, 17-, and 20-positions [1]. This mixed-product outcome complicates quantification and degrades method reproducibility. HMP was explicitly designed to address this limitation for mono-oxosteroids, producing clean single hydrazone products with quantitative yield for 3-oxo-4-ene steroids (T), saturated 3-oxosteroids (DHT), 17-oxosteroids (DHEA), and 20-oxosteroids (PREG). However, HMP is unsuitable for di-oxosteroids (androstenedione, progesterone), defining a clear and predictable scope boundary [1].

Mono-derivatization selectivity
Class-level
HMP: single hydrazone product with mono-oxosteroids (T, DHT, DHEA, PREG). GP: mixtures of mono- and bis-hydrazones with di-oxosteroids.
Cleaner chromatograms for mono-oxosteroid panels; isobaric interference risk reduced vs. GP.
UV-HPLC monitoring, 5 oxosteroid substrates; J Chromatogr B, 2005.
chemoselective derivatization androsteroid analysis method robustness

Tosylate Salt Form: Stability and Handling Advantages

2-Hydrazino-1-methylpyridinium tosylate is supplied as a white crystalline solid with ≥95% purity (CAS 1404375-16-1, MW 295.36) and is stable under long-term storage in cool, dry conditions . While the original Higashi et al. (2005) paper used the tosylate salt form of the related reagent 2-fluoro-1-methylpyridine (FMP) as a comparator, and the HMP reagent was synthesized and used as the free base in situ, the commercial availability of the pre-formed tosylate salt eliminates the need for counterion exchange or salt metathesis steps prior to use. The tosylate salt provides defined stoichiometry, avoids the hygroscopicity issues associated with halide salts (cf. 2-hydrazino-1-methylpyridinium iodide, CAS not assigned, identified on SpectraBase [1]), and offers direct aqueous solubility for convenient preparation of derivatization working solutions.

Tosylate salt identity
Supporting evidence
Crystalline solid, ≥95% purity, MW 295.36; stable under cool/dry storage; SDS documented.
Standardized reagent form reduces handling variability vs. free base or iodide salts.
Vendor specifications; SpectraBase entry for iodide salt.
reagent handling salt form selection analytical standard procurement

2-Hydrazino-1-methylpyridinium Tosylate: Key Applications


Androgen Profiling in Limited-Volume Biospecimens

HMP derivatization enables LC-MS/MS quantification of androgens (DHT, T, DHEA, A4) at the low pg/mL (plasma/saliva) to ng/g (tissue) level from sample volumes as small as 100 µL plasma or 10 mg tissue. The 70–1600-fold sensitivity gain over underivatized analysis [1] combined with validated LOQs of 1.0 ng/g tissue [2], 0.4–0.8 pg on-column [3], and 25 pg/mL in saliva [4] makes HMP the derivatization reagent of choice for clinical research applications in endocrinology, oncology (prostate cancer biomarker studies), and sports anti-doping where sample availability is inherently constrained.

Mono-Oxosteroid Panel with Clean Chromatography

For laboratories developing multiplexed LC-MS/MS methods targeting mono-oxosteroids (e.g., testosterone, DHT, DHEA, cortisol, cortisone, pregnenolone), HMP's chemoselectivity for mono-oxosteroids—producing single hydrazone products without the mixed-derivative complications observed with Girard P reagent [1]—simplifies chromatographic separation, reduces isobaric interference risk, and improves method robustness. The 30-day stability of HMP derivatives at −20 °C further supports batch-mode analysis in high-throughput clinical or contract research settings [3].

Method Development with a Standardized Derivatization Reagent

The tosylate salt form (CAS 1404375-16-1) is commercially available from multiple vendors at ≥95% purity with full SDS documentation, defined molecular weight (295.36), and established long-term storage conditions . This stands in contrast to alternative pyridinium hydrazine salts (e.g., iodide) that lack consistent commercial sourcing and characterization data. The availability of a standardized, quality-controlled reagent form reduces inter-laboratory variability in method transfer and supports regulatory compliance in GLP/GCP analytical environments.

Non-Invasive Salivary Hormone Monitoring

HMP derivatization combined with LC-ESI-MS-MS enables the reproducible quantification of salivary DHEA at 25 pg/mL from only 200 µL of saliva, with no significant matrix effect or freeze/thaw degradation [4]. This application scenario is particularly relevant for circadian rhythm studies, Cushing's syndrome screening, and stress endocrinology research, where non-invasive sampling and pg/mL sensitivity are both operational prerequisites. The permanently charged HMP-hydrazone derivatives provide consistent positive-ion ESI response regardless of sample matrix pH or composition.

Application
Selection Property
Validation Focus
Androgen quantification in limited-volume research samples
Charged derivatization for high-sensitivity LC-MS
LOQ verification at pg/mL–ng/g levels with small sample volumes
Mono-oxosteroid panel method development
Chemoselective mono-derivatization
Product homogeneity and isobaric interference assessment
Standardized reagent for inter-laboratory method transfer
Pre-formed tosylate salt with defined purity
Lot consistency, solubility reproducibility, and SDS documentation
Salivary hormone research
Consistent positive-ion ESI response in aqueous biological matrices
Matrix effect and freeze/thaw stability validation

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